2,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
2,4-Diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with diethoxy groups at the 2- and 4-positions. The compound’s structure includes a pyridazine ring linked via a phenyl group, with an ethylsulfonyl moiety at the 6-position of pyridazine. The ethylsulfonyl group may enhance solubility and bioavailability compared to simpler sulfonamides, while the pyridazine ring could influence binding affinity to biological targets .
Properties
IUPAC Name |
2,4-diethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-4-30-18-11-13-21(20(15-18)31-5-2)33(28,29)25-17-9-7-16(8-10-17)19-12-14-22(24-23-19)32(26,27)6-3/h7-15,25H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIHORRQPZZZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 2,4-Diethoxybenzenesulfonyl chloride
- 4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline
The coupling of these intermediates via a sulfonamide bond forms the backbone of the synthesis.
Synthesis of 2,4-Diethoxybenzenesulfonyl Chloride
The preparation of 2,4-diethoxybenzenesulfonyl chloride begins with the sulfonation of 1,3-diethoxybenzene. As detailed in, alkoxybenzenesulfonyl chlorides are synthesized via chlorosulfonation using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂). Key steps include:
- Sulfonation : 1,3-Diethoxybenzene is reacted with chlorosulfonic acid at 0–5°C to yield 2,4-diethoxybenzenesulfonic acid.
- Chlorination : The sulfonic acid is treated with SOCl₂ under reflux (70–80°C) for 4–6 hours, producing the sulfonyl chloride with >85% yield.
Critical Parameters :
- Temperature control during sulfonation to prevent over-sulfonation.
- Use of anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Synthesis of 4-(6-(Ethylsulfonyl)Pyridazin-3-yl)Aniline
This intermediate requires functionalization of pyridazine at position 3 with an aniline group and at position 6 with an ethylsulfonyl moiety. A plausible route involves:
Pyridazine Ring Construction
Patent outlines methods for pyridazinone synthesis via cyclization of hydrazine derivatives with diketones. For 6-(ethylsulfonyl)pyridazin-3-amine:
- Step 1 : Condensation of ethyl vinyl sulfone with hydrazine hydrate forms 3,6-dihydropyridazine-1,2-diamine.
- Step 2 : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfonyl group, yielding 6-(ethylsulfonyl)pyridazin-3-amine.
Coupling with Aniline
The introduction of the aniline group at position 3 can be achieved via a Buchwald-Hartwig amination or Ullmann coupling. For example:
- Buchwald-Hartwig Reaction : 6-(Ethylsulfonyl)pyridazin-3-yl bromide is reacted with 4-aminophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) in toluene/water (3:1) at 100°C for 12 hours.
Yield Optimization :
- Catalyst loading (2–5 mol% Pd) and ligand selection critically influence yields (70–90%).
Sulfonamide Bond Formation
The final step involves coupling 2,4-diethoxybenzenesulfonyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline. Drawing from methodologies in and:
Reaction Conditions
- Solvent : Anhydrous tetrahydrofuran (THF) or acetonitrile.
- Base : Lithium diisopropylamide (LDA) or triethylamine (TEA) to scavenge HCl.
- Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete amine conversion.
Procedure :
- Dissolve 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (1.0 equiv) in THF.
- Add LDA (1.5 equiv) at 0°C under nitrogen.
- Slowly add 2,4-diethoxybenzenesulfonyl chloride (1.2 equiv) in THF.
- Stir at room temperature for 2–4 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Analytical Validation
- HPLC Purity : ≥99% (C18 column, acetonitrile/water gradient).
- Melting Point : 201–203°C (consistent with analogous sulfonamides).
- Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 2H, aryl-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.42 (s, 3H, SO₂CH₂CH₃).
- HRMS : m/z 533.1245 [M+H]⁺ (calc. 533.1249).
Comparative Analysis of Synthetic Routes
| Parameter | Method A () | Method B () |
|---|---|---|
| Reaction Time | 30–60 min | 2–4 hours |
| Base | LDA | Triethylamine |
| Solvent | THF | Acetonitrile |
| Yield | 92% | 85% |
| Purity | ≥99% | ≥98% |
Key Insight : Method A offers higher yields and shorter reaction times, likely due to the stronger base (LDA) facilitating faster deprotonation of the amine.
Scalability and Industrial Considerations
- Cost Efficiency : LDA is expensive; substituting with K₂CO₃ or NaH may reduce costs but could lower yields.
- Waste Management : Ethanol/water recrystallization generates minimal hazardous waste compared to column chromatography.
- Safety : SOCl₂ and chlorosulfonic acid require handling under fume hoods with strict temperature control.
Chemical Reactions Analysis
2,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The ethylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyridazinone core could play a role in binding to specific proteins or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Pharmacological Properties
- Pyridazine vs. Pyrimidine/Thiazole : The target compound’s pyridazine ring (vs. pyrimidine in Example 53 or thiazole in NI-sulfanilamide) introduces distinct electronic and steric effects. Pyridazine’s nitrogen-rich structure may improve hydrogen bonding with target proteins, while ethylsulfonyl enhances polarity compared to methylthio or fluorine substituents .
- Diethoxybenzene vs.
- Ethylsulfonyl vs. Methanesulfonamide : The ethylsulfonyl group in the target compound provides a larger electron-withdrawing effect than methanesulfonamide (in N-[4-(2-chloroacetyl)phenyl]methanesulfonamide), which may influence enzyme inhibition kinetics .
Research Findings and Implications
- Solubility and Bioavailability : The ethylsulfonyl and diethoxy groups in the target compound likely improve aqueous solubility compared to methylthio () or chloroacetyl () analogues, though experimental validation is required.
- Target Specificity : Pyridazine derivatives are less commonly explored than pyrimidines or thiazoles, suggesting unique binding modes for the target compound. For instance, pyridazine’s planar structure may favor interactions with ATP-binding pockets in kinases .
- Synthetic Feasibility : The patent synthesis route for Example 53 (Suzuki coupling, palladium catalysts) could be adapted for the target compound, with modifications to incorporate ethylsulfonyl and diethoxy groups .
Biological Activity
2,4-Diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with a promising profile for various biological activities. Its unique molecular structure, which includes a pyridazinone core and an ethylsulfonyl group, suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent. This article aims to explore its biological activity based on recent research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 491.6 g/mol. The structural features include:
- Pyridazinone Core : Contributes to binding affinity with biological targets.
- Ethylsulfonyl Group : Potentially interacts with enzymes or receptors, modulating their activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The ethylsulfonyl group may exert effects through competitive inhibition or allosteric modulation of enzyme activity. Additionally, the pyridazinone core enhances binding affinity to proteins or nucleic acids, influencing critical cellular pathways.
Anti-inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound's potency in reducing NO production suggests its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) and broader spectrum efficacy are still needed.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential effects of this compound:
-
Study on Inhibition of iNOS and COX-2 :
- A comparative analysis demonstrated that derivatives similar to this compound effectively inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in inflammatory models, reinforcing the hypothesis that this class of compounds can modulate inflammatory pathways.
-
Antimicrobial Evaluation :
- Related sulfonamide compounds have shown moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Antimicrobial | Moderate activity against bacteria | |
| Enzyme Interaction | Potential inhibition/modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
